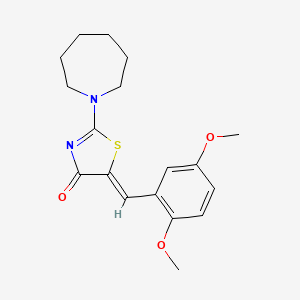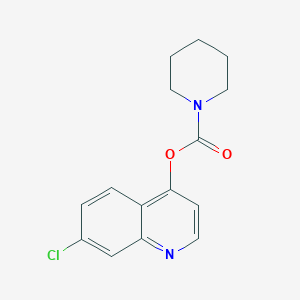![molecular formula C14H25N3 B5666941 N-[4-(dimethylamino)benzyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5666941.png)
N-[4-(dimethylamino)benzyl]-N,N',N'-trimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)benzyl]-N,N',N'-trimethyl-1,2-ethanediamine, commonly referred to as DMABN, is a chemical compound that has gained significant attention in scientific research. DMABN is a tertiary amine, which means it contains three alkyl or aryl groups attached to the nitrogen atom. This compound has been used in various scientific studies due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of DMABN is not fully understood, but it is believed to involve the coordination of the nitrogen atom with metal ions. This coordination results in a change in the electronic properties of the compound, leading to a change in fluorescence intensity. The exact mechanism of action of DMABN is an area of active research.
Biochemical and Physiological Effects:
DMABN has been shown to have low toxicity and is relatively stable under physiological conditions. However, its potential applications in biological systems are still being investigated. Some studies have suggested that DMABN may have antioxidant properties and could be used as a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMABN is its high selectivity for metal ions, which makes it a useful tool for the detection of metal ions in complex samples. However, DMABN has some limitations, such as its sensitivity to pH and the potential for interference from other compounds in the sample. These limitations must be carefully considered when using DMABN in laboratory experiments.
Orientations Futures
There are many potential future directions for research on DMABN. One area of interest is the development of new sensors for the detection of metal ions in environmental and biological samples. Another area of research is the investigation of the potential therapeutic applications of DMABN in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMABN and its potential applications in biological systems.
Conclusion:
In conclusion, DMABN is a unique chemical compound with potential applications in scientific research. Its high selectivity for metal ions makes it a useful tool for the detection of metal ions in complex samples, and its low toxicity and relative stability under physiological conditions make it a promising candidate for potential therapeutic applications. Further research is needed to fully understand the mechanism of action of DMABN and its potential applications in biological systems.
Méthodes De Synthèse
DMABN can be synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde with trimethylamine. The resulting product is then subjected to further reactions to yield DMABN. The synthesis of DMABN is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Applications De Recherche Scientifique
DMABN has been used in a variety of scientific studies due to its unique properties. One of the primary applications of DMABN is as a fluorescent probe for the detection of metal ions. DMABN has been shown to selectively bind to metal ions such as copper, zinc, and cadmium, resulting in a change in fluorescence intensity. This property has been utilized in the development of sensors for metal ion detection in environmental and biological samples.
Propriétés
IUPAC Name |
N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-15(2)10-11-17(5)12-13-6-8-14(9-7-13)16(3)4/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLNDPSCRUUGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5666878.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)
![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)
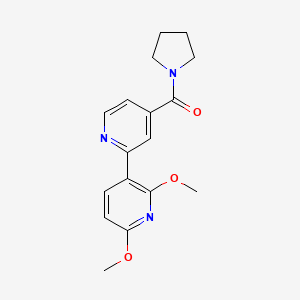
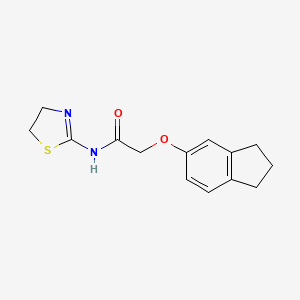
![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5666921.png)
![N-cyclopentyl-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5666930.png)
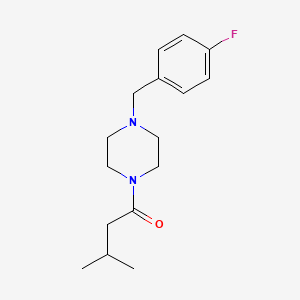
![5-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5666940.png)
![2-(dimethylamino)-N-[1-(3-methylbutanoyl)-4-piperidinyl]-2-(4-methylphenyl)acetamide](/img/structure/B5666945.png)
